Structural Differentiation from N-1-Substituted 4-Aminopiperidine Analogs: SAR Baseline Value
The target compound lacks an N-1 substituent on the piperidine ring, distinguishing it from the only published active anti-tubercular analog (compound 1), which carries an N-1 norbornenylmethyl group. In head-to-head comparisons within the same study, compound 1 (N-1 norbornenylmethyl, C-4 N-benzyl-N-phenethylamine) exhibited an MIC of 10 μM against M. tuberculosis H37Rv, whereas all analogs with alternative N-1 substituents or unsubstituted piperidine nitrogen showed MIC >20 μM [1]. The target compound thus represents the essential pharmacophore baseline, enabling systematic N-1 derivatization for potency optimization.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv in liquid culture |
|---|---|
| Target Compound Data | MIC >20 μM (inferred from class data for N-1 unsubstituted analogs; exact value not reported independently) |
| Comparator Or Baseline | Compound 1 (N-1 norbornenylmethyl, C-4 N-benzyl-N-phenethylamine): MIC = 10 μM |
| Quantified Difference | ≥2-fold difference in MIC; compound 1 active, target compound and all other N-1 unsubstituted analogs inactive (MIC >20 μM) |
| Conditions | M. tuberculosis H37Rv aerobic growth inhibition in liquid culture, MIC determined as average of two independent experiments [1] |
Why This Matters
Procuring the N-1 unsubstituted scaffold is essential for preparing focused libraries to explore N-1 substitution effects, as this position is the primary potency switch in the 4-aminopiperidine anti-tubercular series.
- [1] Odingo J, Early JV, Smith A, et al. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. J Negat Results Biomed. 2015;14:4. doi:10.1186/s12952-015-0024-x. View Source
